DC_517

Overview

Description

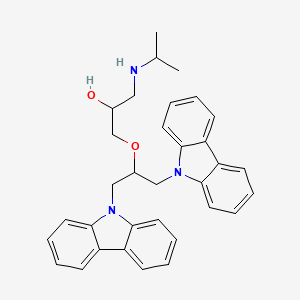

DC_517 is a member of the class of carbazoles that is 1,3-di(9H-carbazol-9-yl)propan-2-ol in which the hydroxy group is replaced by a 2-hydroxy-3-[(propan-2-yl)amino]propoxy group. It is a DNA methyltransferase 1 inhibitor (IC50 = 1.7 muM). It has a role as an EC 2.1.1.37 [DNA (cytosine-5-)-methyltransferase] inhibitor, an apoptosis inducer and an antineoplastic agent. It is a member of carbazoles, an ether, a secondary amino compound, a secondary alcohol and a tertiary amino compound.

Biological Activity

DC_517, identified by its CAS number 500017-70-9, is a potent inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in the epigenetic regulation of gene expression through DNA methylation. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to modulate DNA methylation patterns.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₅N₃O₂ |

| Molecular Weight | 505.650 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 727.9±60.0 °C at 760 mmHg |

| Flash Point | 394.0±32.9 °C |

This compound functions primarily as a non-nucleoside DNMT1 inhibitor with an IC50 value of 1.7 μM and a dissociation constant (Kd) of 0.91 μM . By inhibiting DNMT1, this compound disrupts the maintenance of DNA methylation, which is crucial for the regulation of gene expression and cellular differentiation. This mechanism positions this compound as a candidate for anticancer therapy, particularly in tumors exhibiting aberrant DNA methylation patterns.

In Vitro Studies

Research has demonstrated that this compound significantly affects cancer cell lines:

- Cell Proliferation : In studies involving HCT116 (human colon cancer) and Capan-1 (human pancreatic adenocarcinoma) cells, this compound exhibited potent inhibitory effects on cell proliferation across various concentrations (1.25, 2.5, 5, and 10 μM) after treatment durations of 24, 48, and 72 hours .

- Induction of Apoptosis : The compound also induced dose-dependent apoptotic cell death in HCT116 cells at concentrations ranging from 0 to 3 μM .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs have revealed critical insights into their biochemical activity:

- Analog compounds were synthesized and evaluated for their efficacy against DNMT1.

- Notably, this compound demonstrated significant selectivity towards DNMT1 compared to other S-adenosyl-L-methionine (SAM)-dependent protein methyltransferases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Biochemical Assays : A comprehensive analysis of this compound's inhibitory effects on DNMT1 was performed using enzymatic assays that measured catalytic activity across different concentrations .

- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicated favorable profiles for analogs derived from this compound, suggesting potential for oral bioavailability and therapeutic application in clinical settings .

Properties

IUPAC Name |

1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N3O2/c1-23(2)34-19-24(37)22-38-25(20-35-30-15-7-3-11-26(30)27-12-4-8-16-31(27)35)21-36-32-17-9-5-13-28(32)29-14-6-10-18-33(29)36/h3-18,23-25,34,37H,19-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTONWSCODZCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.